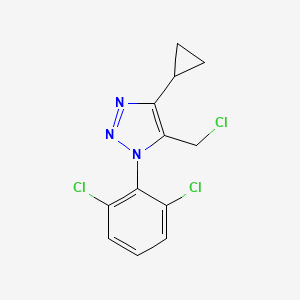
5-(Chloromethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloromethyl group, a cyclopropyl group, and a dichlorophenyl group, making it a unique and versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dichlorobenzyl chloride with cyclopropylamine to form an intermediate, which is then subjected to cyclization with sodium azide to yield the desired triazole compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for achieving high purity and yield in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Cyclization Reactions: The triazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium carbonate, and various amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can have different functional groups attached to the triazole ring, enhancing their chemical and biological properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(Chloromethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties, making this compound a valuable starting point for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets in biological systems. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The chloromethyl group can also form covalent bonds with nucleophilic sites in proteins, further modulating their function. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Chloromethyl)-3-(2,6-dichlorophenyl)-1,2,4-oxadiazole
- 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole
- 5-(Chloromethyl)-3-(3-(dimethoxymethyl)phenyl)-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 5-(Chloromethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H10Cl3N3 |
|---|---|
Poids moléculaire |
302.6 g/mol |
Nom IUPAC |
5-(chloromethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)triazole |
InChI |
InChI=1S/C12H10Cl3N3/c13-6-10-11(7-4-5-7)16-17-18(10)12-8(14)2-1-3-9(12)15/h1-3,7H,4-6H2 |
Clé InChI |
RKPFQZWMMZZTJM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C(N(N=N2)C3=C(C=CC=C3Cl)Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13024590.png)
![Benzo[b]thiophen-4-ylhydrazine](/img/structure/B13024595.png)
![tert-Butyl ((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-3a(4H)-yl)carbamate](/img/structure/B13024599.png)
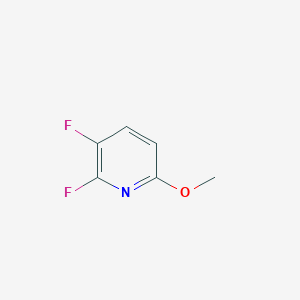
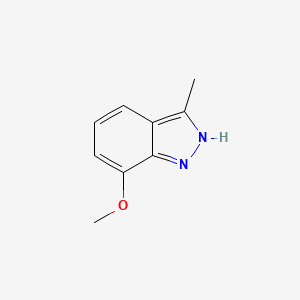
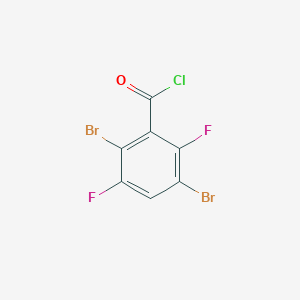
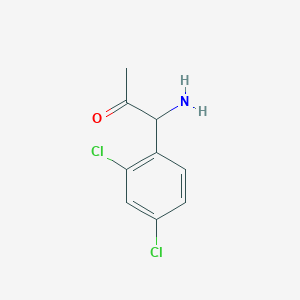
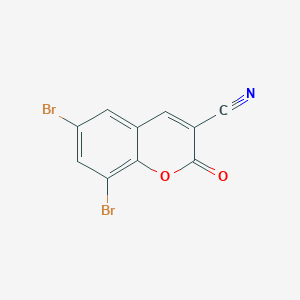
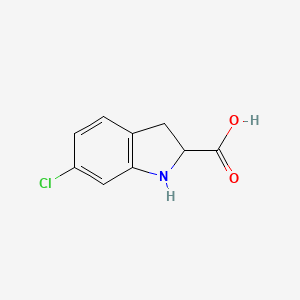
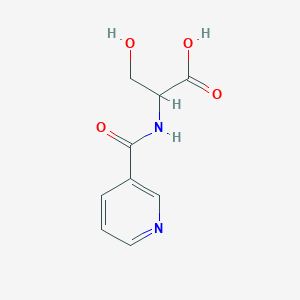

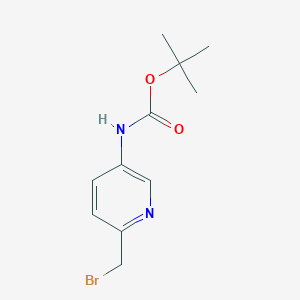
![4-Methoxybicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B13024656.png)
![4-Chloro-2-isopropylpyrido[3,4-d]pyrimidine](/img/structure/B13024661.png)
